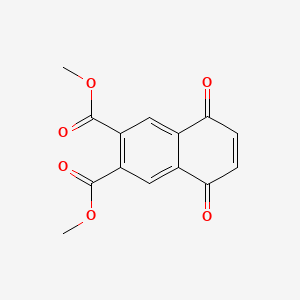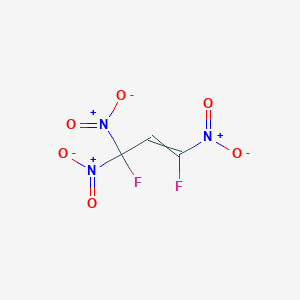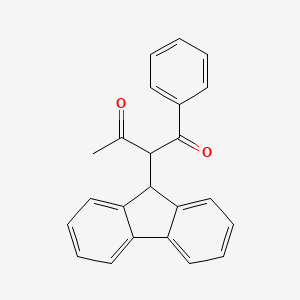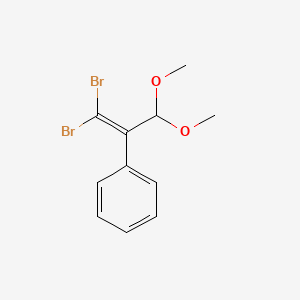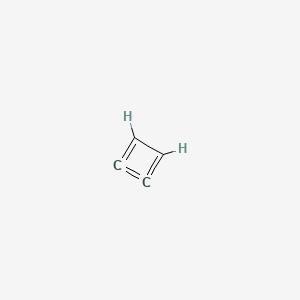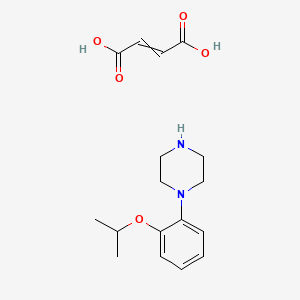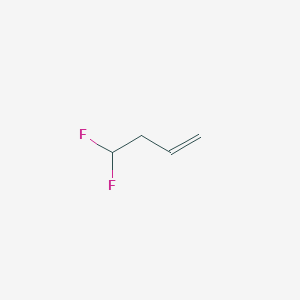
4,4-Difluorobut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluorobut-1-ene is an organic compound with the molecular formula C₄H₆F₂. It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. The compound is notable for its two fluorine atoms attached to the fourth carbon atom, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Difluorobut-1-ene can be synthesized through various methods, including:
Fluorination of Alkenes: One common method involves the fluorination of butene derivatives using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or diethylaminosulfur trifluoride (DAST).
Deoxyfluorination: Another approach is the deoxyfluorination of alcohols or carbonyl compounds using reagents like sulfuryl fluoride and tetra-n-butylammonium fluoride (TBAF).
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluorobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form fluorinated alcohols or reduced to form fluorinated alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for substitution reactions.
Electrophilic Addition: Halogens like bromine (Br₂) or hydrogen halides (HCl, HBr) are commonly used for addition reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Major Products Formed
Substitution: Products include fluorinated butenes with different substituents.
Addition: Products include 1,2-dihalobutanes or 1,2-dihydrofluorobutanes.
Oxidation: Products include fluorinated alcohols or ketones.
Scientific Research Applications
4,4-Difluorobut-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 4,4-Difluorobut-1-ene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may influence metabolic pathways, signal transduction, and gene expression, depending on its specific interactions with biological molecules
Comparison with Similar Compounds
4,4-Difluorobut-1-ene can be compared with other similar compounds, such as:
1,1-Difluorobutene: Similar in structure but with fluorine atoms on the first carbon atom.
1,4-Difluoro-2-butene: Another fluorinated butene with fluorine atoms on the first and fourth carbon atoms
Uniqueness
This compound is unique due to the specific positioning of its fluorine atoms, which imparts distinct chemical properties and reactivity compared to other fluorinated butenes.
Properties
CAS No. |
119255-11-7 |
|---|---|
Molecular Formula |
C4H6F2 |
Molecular Weight |
92.09 g/mol |
IUPAC Name |
4,4-difluorobut-1-ene |
InChI |
InChI=1S/C4H6F2/c1-2-3-4(5)6/h2,4H,1,3H2 |
InChI Key |
ABCATIFGNSHDMN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


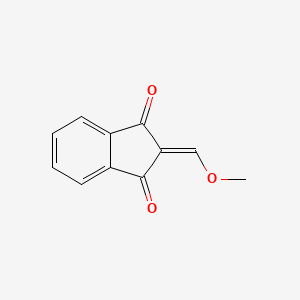
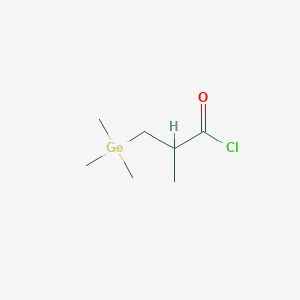
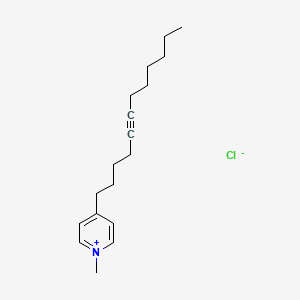


![2-Methyl-6,10b-dihydro-5H-[1,3]thiazolo[2,3-a]isoquinolin-3(2H)-one](/img/structure/B14291232.png)

